CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID
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Overview
Description
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID is an organic compound characterized by a cyclopentane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the 2,4-Dimethylbenzoyl Group: The 2,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst such as aluminum chloride.
Carboxylation: The carboxylic acid group can be introduced through carboxylation of the cyclopentane ring using carbon dioxide under high pressure and temperature in the presence of a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
CIS-3-(2,4-DIMETHYLBENZOYL)CYCLOPENTANE-1-CARBOXYLIC ACID: can be compared with other cyclopentane derivatives and benzoyl-substituted compounds.
Cyclopentane-1-carboxylic acid: Lacks the benzoyl group, resulting in different chemical properties and reactivity.
2,4-Dimethylbenzoyl chloride: Used as a reagent in the synthesis of various benzoyl-substituted compounds.
Uniqueness
- The unique combination of a cyclopentane ring with a 2,4-dimethylbenzoyl group and a carboxylic acid group imparts distinct chemical and biological properties to this compound, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1S,3R)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKRTGYZDFMFMB-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)[C@@H]2CC[C@@H](C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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